

An In-depth Technical Guide to 3-Bromothiophene-2-carboxaldehyde

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Compound of Interest

Compound Name: 3-Bromothiophene-2-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromothiophene-2-carboxaldehyde**, a key intermediate in organic synthesis and drug discovery. The document details its molecular structure, physicochemical properties, synthesis protocols, and reactivity, with a focus on its application in the development of novel therapeutic agents.

Core Molecular Data

3-Bromothiophene-2-carboxaldehyde, also known as 3-bromo-2-formylthiophene, is a substituted thiophene derivative. The presence of both a bromine atom and a reactive aldehyde group on the thiophene ring makes it a versatile building block for a wide range of chemical transformations.^{[1][2]}

The molecule consists of a five-membered thiophene ring substituted with a bromine atom at the C3 position and a carboxaldehyde group at the C2 position.

- IUPAC Name: 3-bromothiophene-2-carbaldehyde^[3]
- SMILES: O=Cc1sccc1Br^[3]
- InChI Key: BCZHCWCOQDRYGS-UHFFFAOYSA-N^[3]

A summary of the key quantitative data for **3-Bromothiophene-2-carboxaldehyde** is presented below.

Property	Value	Source
Molecular Formula	C ₅ H ₃ BrOS	[3] [4] [5]
Molecular Weight	191.05 g/mol	[3] [4]
CAS Number	930-96-1	[3] [4] [5]
Appearance	Liquid or Solid	
Density	1.755 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.635	
XLogP3-AA	2.1	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and quality control of **3-Bromothiophene-2-carboxaldehyde**.[\[6\]](#) Key spectral data are summarized below.

Technique	Data Reference
¹ H NMR	[7]
¹³ C NMR	[7]
Infrared (IR) Spectroscopy	[3] [7]
Mass Spectrometry (MS)	[7]

Note: For detailed spectra, please refer to the cited sources.

Synthesis Protocols

The synthesis of **3-Bromothiophene-2-carboxaldehyde** is a critical process for its application in research and development. The following protocols outline established methods for its preparation.

The primary starting material, 3-bromothiophene, can be synthesized from 2,3,5-tribromothiophene.

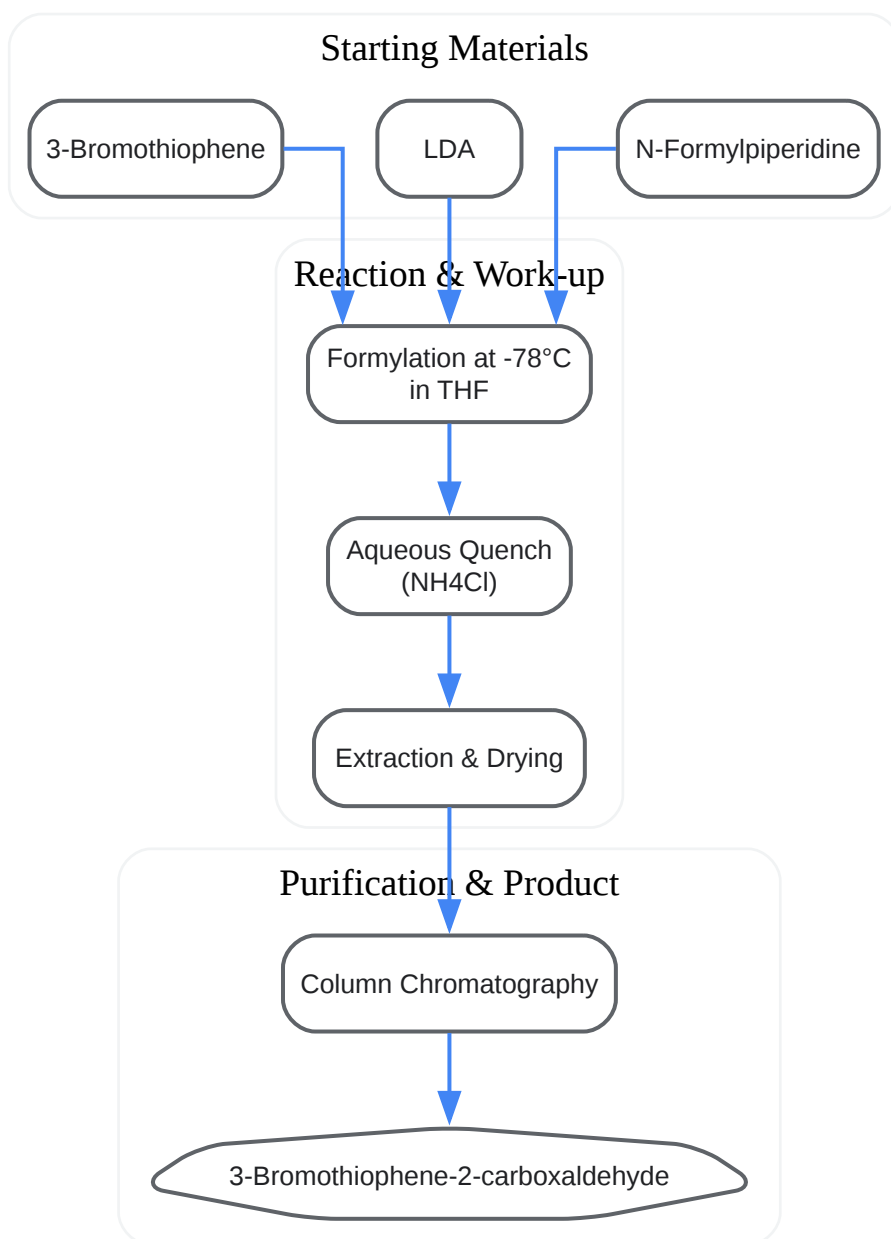
Experimental Protocol:

- Preparation of 2,3,5-tribromothiophene: Thiophene is brominated using an excess of bromine in chloroform. The crude product is washed and refluxed with ethanolic potassium hydroxide.[8]
- Reductive Debromination: 2,3,5-tribromothiophene is mixed with zinc dust in a mixture of acetic acid and water.[8]
- The mixture is refluxed for several hours.
- After cooling, the organic layer is separated, washed, dried over calcium chloride, and fractionated to yield pure 3-bromothiophene.[8]

This protocol describes the introduction of the formyl group onto the 3-bromothiophene ring.[9]

Experimental Protocol:

- Dissolve 3-Bromothiophene (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.[9]
- Slowly add lithium diisopropylamide (LDA) dropwise to the stirred solution at -78 °C.[9]
- Stir the mixture for 30 minutes, then add N-formylpiperidine (1 equivalent).[9]
- Allow the reaction to proceed until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material (approximately 3 hours).[9]
- Quench the reaction with 20% aqueous ammonium chloride.[9]
- Perform an aqueous work-up by extracting the product into an organic solvent (e.g., diethyl ether).
- Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain **3-Bromothiophene-2-**

carboxaldehyde.^[9][Click to download full resolution via product page](#)Synthesis workflow for **3-Bromothiophene-2-carboxaldehyde**.

Chemical Reactivity and Applications

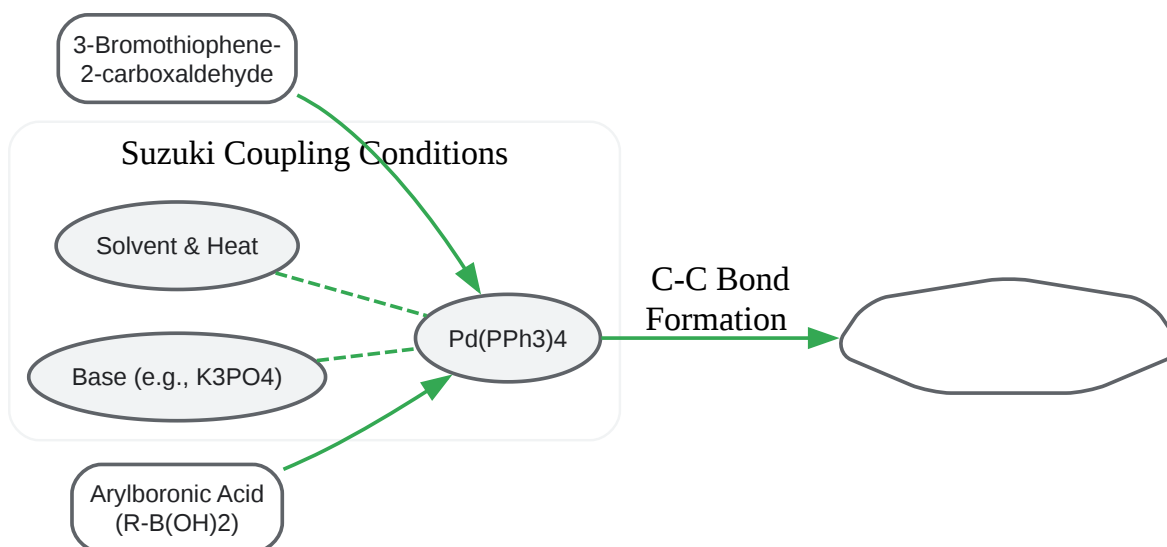
The synthetic utility of **3-Bromothiophene-2-carboxaldehyde** arises from the distinct reactivity of its aldehyde and bromo substituents, allowing for selective, stepwise transformations.^[2]

The carbon-bromine bond at the C3 position is highly susceptible to forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.^{[2][10]} These reactions are fundamental in medicinal chemistry for constructing complex molecular scaffolds.^[10] For example, the Suzuki coupling with arylboronic acids provides an efficient route to 3-aryl-thiophene-2-carboxaldehydes, which are precursors to compounds with potential anti-cancer activity.^{[2][9]}

General Protocol for Suzuki-Miyaura Coupling:

- In a Schlenk flask, combine **3-Bromothiophene-2-carboxaldehyde** (1.0 mmol), the desired arylboronic acid (1.1-1.5 mmol), and a base such as potassium phosphate (2.0 mmol).
- Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
- Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
- Add degassed solvents, typically a mixture like 1,4-dioxane and water.
- Heat the reaction mixture (e.g., to 90 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
- After completion, cool the reaction, dilute with an organic solvent, and perform an aqueous work-up.
- The crude product is purified by column chromatography.

This protocol is a general representation based on similar substrates and may require optimization.^[10]



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Logical relationship in a Suzuki cross-coupling reaction.

The aldehyde functional group is a versatile handle for various chemical modifications, including Wittig reactions to form alkenes, reductions to alcohols, and oxidations to carboxylic acids.^[2] This dual reactivity makes **3-Bromothiophene-2-carboxaldehyde** an important intermediate for synthesizing diverse libraries of thiophene-based compounds for drug screening and materials science.^{[1][9]}

Safety and Handling

3-Bromothiophene-2-carboxaldehyde is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

- Hazard Statements:
 - H315: Causes skin irritation.^[3]
 - H319: Causes serious eye irritation.^[3]
 - H335: May cause respiratory irritation.^[3]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338.^{[3][4]}

Always consult the Safety Data Sheet (SDS) from the supplier before use.

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